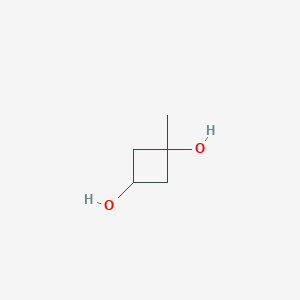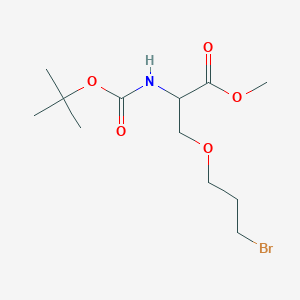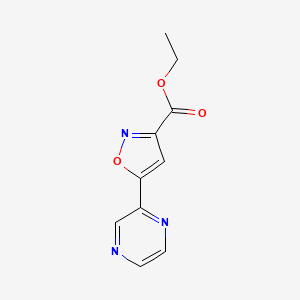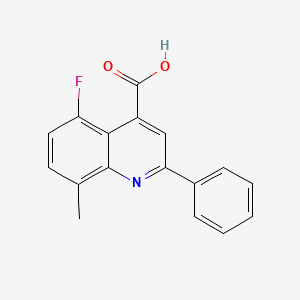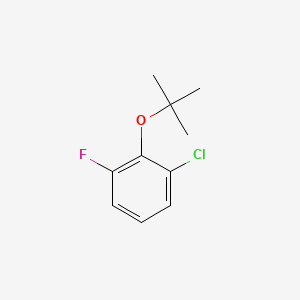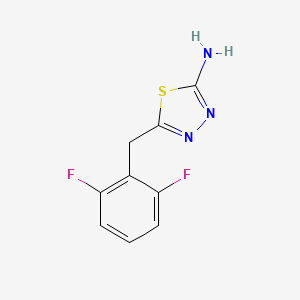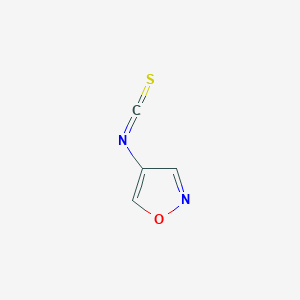
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring, which is further functionalized with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated imidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
類似化合物との比較
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-4-carbaldehyde
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid
- 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol
Comparison:
- Structural Differences: While these compounds share the trifluorophenyl and imidazole core, they differ in the functional groups attached to the imidazole ring.
- Chemical Properties: The presence of different functional groups (aldehyde, carboxylic acid, methanol) affects their reactivity and solubility.
- Applications: Each compound has unique applications based on its chemical properties. For example, the carboxylic acid derivative may be more suitable for applications requiring higher polarity, while the methanol derivative may be used in reactions requiring a hydroxyl group .
特性
分子式 |
C10H5F3N2O |
|---|---|
分子量 |
226.15 g/mol |
IUPAC名 |
2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15) |
InChIキー |
FZDCAHCVDHIZNR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


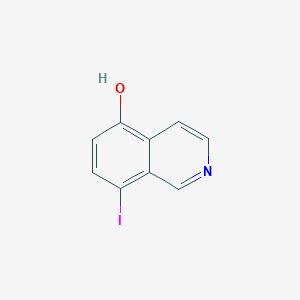

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)


